molecular formula C25H16N4O2 B2893401 2-(8,9-Diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol CAS No. 381695-85-8

2-(8,9-Diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol

Cat. No. B2893401
CAS RN: 381695-85-8
M. Wt: 404.429
InChI Key: RGNQEMLGCMJMJR-UHFFFAOYSA-N
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Description

“2-(8,9-Diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol” is a compound with the molecular formula C25H16N4O2 . It is a derivative of 8,9-Diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine .


Molecular Structure Analysis

The molecular structure of this compound includes a furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, which is flanked by two phenyl rings . The InChIKey of this compound is LIBRYMAGSKDPGS-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 404.42 g/mol . It has a XLogP3-AA value of 4.1, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The topological polar surface area is 56.2 Ų .

Scientific Research Applications

Pharmacological Research

The triazole and furan components of the molecule suggest potential pharmacological applications. Triazoles are known for their versatile biological activities and are present in many drugs with antibacterial, antifungal, anticancer, and antiviral properties . The compound could be investigated for similar activities, possibly leading to the development of new therapeutic agents.

Antimicrobial Agent Development

Given the antimicrobial potential of triazole derivatives, this compound could be studied for its efficacy against various pathogens. It could serve as a scaffold for designing new antimicrobial agents, especially in the face of rising antibiotic resistance .

Biochemical Studies

The compound’s ability to bind with enzymes and receptors due to its triazole core could be exploited in biochemical studies. It could be used as a probe to understand the mechanism of action of certain enzymes or as a tool in receptor-ligand interaction studies .

Future Directions

The 1,2,4-triazolo[1,5-a]pyrimidine scaffold, which is a part of this compound, has been proposed as a possible surrogate of the purine ring . It has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine . Therefore, this compound could be investigated for its potential applications in drug design .

properties

IUPAC Name

2-(11,12-diphenyl-10-oxa-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16N4O2/c30-19-14-8-7-13-18(19)23-27-24-21-20(16-9-3-1-4-10-16)22(17-11-5-2-6-12-17)31-25(21)26-15-29(24)28-23/h1-15,30H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNQEMLGCMJMJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC3=C2C4=NC(=NN4C=N3)C5=CC=CC=C5O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(8,9-Diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol

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